molecular formula C16H12Cl2O3 B2862082 (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 1403817-27-5

(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2862082
CAS RN: 1403817-27-5
M. Wt: 323.17
InChI Key: DWILKFPZOKJXMT-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as curcumin or diferuloylmethane and is a natural polyphenol extracted from the turmeric plant. Curcumin has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. In

Scientific Research Applications

Structural Characterization and Synthesis

The compound's geometric parameters have been analyzed, showing that the central double bond is trans-configured, and the molecules are linked into centrosymmetric O-H...O hydrogen-bonded dimers in the crystal structure. This configuration allows for single π-π stacking interactions between benzene rings of the dichlorophenyl groups, which could be significant for understanding its interaction with biological molecules and potential applications in material science (H. Yathirajan et al., 2007).

Another study focused on the synthesis and spectroscopic characterization of this compound, utilizing FT-IR, UV–visible, 1H NMR, HRMS techniques, and single-crystal X-ray diffraction technique. The molecular geometry was elucidated, and properties such as the HOMO–LUMO energy gap were studied both experimentally and theoretically, showing good agreement and providing insights into the chemical reactivity and stability of the compound. This research also highlighted its moderate antimicrobial activity against selected pathogens, suggesting potential applications in developing antimicrobial agents (N. V. Sadgir et al., 2020).

Molecular Structure and Properties

A comprehensive study of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a closely related compound, was synthesized and characterized, revealing significant insights into its molecular structure, vibrational frequencies, and hyperpolarizability using FT-IR, X-ray diffraction studies, and DFT methods. The results from this study provide a foundational understanding of the electronic properties and potential applications in materials science, particularly in fields requiring materials with specific optical and electronic properties (Y. Sheena Mary et al., 2015).

Potential Biological Activities

The antimicrobial activities of related compounds have been explored, indicating that modifications to the (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one structure could yield compounds with useful biological properties. Such studies provide a basis for further research into the compound's potential applications in medicine and pharmacology, particularly in designing new antimicrobial agents with specific target activities (A. Viji et al., 2020).

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c1-21-12-5-6-13(16(20)9-12)15(19)7-3-10-2-4-11(17)8-14(10)18/h2-9,20H,1H3/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILKFPZOKJXMT-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.